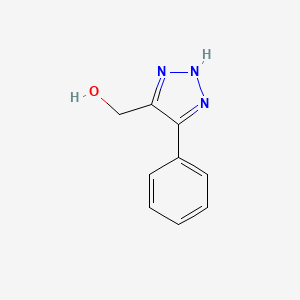

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

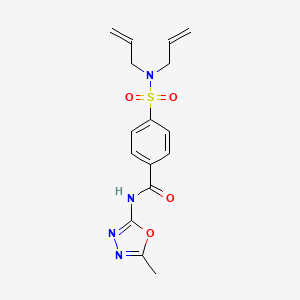

“(4-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These compounds are typically synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “(4-phenyl-1H-1,2,3-triazol-5-yl)methanol” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

1,2,4-triazole derivatives, including “(4-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have been evaluated for their in vitro anti-microbial activity . Some of these compounds have shown promising cytotoxic activity against human cancer cell lines .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged scaffolds in drug discovery due to their stability, aromatic character, and hydrogen bonding ability. Researchers have explored various derivatives of this motif for potential therapeutic agents. For instance, Rangappa and colleagues synthesized 1,2-benzisoxazole tethered 1,2,3-triazoles, which exhibited significant antiproliferative effects against human acute myeloid leukemia (AML) cells .

Antiviral Agents

Modification of nucleobases with triazole derivatives has proven effective in antiviral drug discovery. These modified nucleosides can inhibit viral replication by interfering with essential processes in infected cells .

Antimicrobial Activity

1,2,3-Triazoles have been investigated for their antimicrobial properties. Researchers synthesized a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their antimicrobial effects .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that (4-phenyl-1H-1,2,3-triazol-5-yl)methanol may interact with its targets in a similar manner.

Biochemical Pathways

The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds, such as 1,2,4-triazole derivatives, are known for their good pharmacodynamic and pharmacokinetic profiles .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . This suggests that (4-phenyl-1H-1,2,3-triazol-5-yl)methanol may have similar effects.

Action Environment

It’s known that the reactivity of similar compounds increases under reaction conditions such as heating . This suggests that the compound’s action could potentially be influenced by environmental conditions.

Propiedades

IUPAC Name |

(5-phenyl-2H-triazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVLCCLHMSMGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)

![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)